3,9-Dioxabicyclo[6.1.0]nonane
Description
Properties
CAS No. |
543673-17-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3,9-dioxabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C7H12O2/c1-2-4-8-5-7-6(3-1)9-7/h6-7H,1-5H2 |
InChI Key |
KBIVFPSKZCITMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOCC2C(C1)O2 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of 3,9-dioxabicyclo[6.1.0]nonane
The following technical guide provides an in-depth structural and functional analysis of 3,9-dioxabicyclo[6.1.0]nonane , a specialized bicyclic ether-epoxide. This document is designed for researchers in organic synthesis and polymer chemistry, focusing on the molecule's conformational dynamics, synthesis via the Prilezhaev reaction, and reactivity profile governed by transannular strain.
Chemical Class: Bicyclic Epoxide / Medium-Ring Ether Molecular Formula: C₈H₁₄O₂ Molecular Weight: 142.20 g/mol
Executive Summary
3,9-dioxabicyclo[6.1.0]nonane represents a fusion of a strained three-membered oxirane (epoxide) ring onto an eight-membered oxocane skeleton. Unlike simple cycloalkane epoxides, the presence of a second oxygen atom within the medium-sized ring (position 3) introduces unique electronic and conformational effects. This molecule serves as a valuable model for studying transannular interactions in medium rings and acts as a high-energy monomer for cationic ring-opening polymerizations (CROP).
Structural Characterization & Nomenclature[1]
Nomenclature Breakdown
The IUPAC name is derived from the bicyclic skeleton numbering system:
-
Bicyclo[6.1.0] : Indicates a fused system with two bridgeheads (C1 and C8), a main bridge of 6 atoms, a secondary bridge of 1 atom, and a zero-atom bridge (direct fusion).
-
Nonane : The skeleton contains 9 atoms total (8 carbons + 1 bridge atom).
-
3,9-Dioxa : Heteroatom replacement.
-
Position 9 : The 1-atom bridge is Oxygen. This defines the epoxide moiety fused to the ring.
-
Position 3 : A methylene group in the 6-atom bridge is replaced by Oxygen, creating the cyclic ether .
-
Conformational Analysis
The eight-membered ring of the parent cyclooctane is conformationally mobile, typically existing in boat-chair or crown conformations. However, the fusion of the epoxide ring at C1-C8 imposes significant rigidity, planarizing the C2-C1-C8-C7 segment.
-
Ring Strain: The molecule possesses high potential energy due to two factors:
-
Angle Strain: Inherent to the epoxide (60° bond angles).
-
Transannular (Prelog) Strain: The medium ring forces transannular hydrogen interactions. The O3 ether oxygen helps alleviate some steric repulsion compared to a methylene group (due to the absence of hydrogens on oxygen), but the rigid epoxide fusion locks the ring into a distorted conformation, increasing reactivity.
-
Synthesis Protocol: Prilezhaev Epoxidation
The most reliable synthesis route involves the stereoselective epoxidation of 3-oxacyclooctene (5,6,7,8-tetrahydro-2H-oxocin) using meta-chloroperoxybenzoic acid (mCPBA).
Reaction Logic
The reaction proceeds via a concerted "Butterfly Mechanism" where the peracid oxygen is delivered to the alkene.
-
Regioselectivity: The reaction targets the electron-rich alkene (C1=C8).
-
Stereoselectivity: The approach is dictated by the most accessible face of the 3-oxacyclooctene conformer. Due to the ring puckering, mCPBA typically attacks from the peripheral face (exo), resulting in a cis-fused epoxide relative to the ring plane.
Experimental Workflow
Reagents: 3-Oxacyclooctene (1.0 equiv), mCPBA (1.2 equiv, 77% purity), Dichloromethane (DCM), NaHCO₃.
| Step | Action | Rationale |
| 1 | Preparation | Dissolve 3-oxacyclooctene in anhydrous DCM (0.1 M concentration) under N₂ atmosphere. Cool to 0°C. |
| 2 | Addition | Add mCPBA portion-wise over 20 minutes. |
| 3 | Reaction | Stir at 0°C for 2 hours, then warm to RT. Monitor via TLC (stain with p-anisaldehyde). |
| 4 | Quench | Add saturated aq. Na₂SO₃ or Na₂S₂O₃. |
| 5 | Extraction | Wash organic layer with sat.[1] NaHCO₃ (x3) until aqueous pH is basic. |
| 6 | Isolation | Dry over MgSO₄, filter, and concentrate in vacuo at <30°C. |
Visualization: Synthesis Pathway
Figure 1: Concerted epoxidation mechanism via the Prilezhaev reaction.
Reactivity Profile & Transannular Effects
The core utility of 3,9-dioxabicyclo[6.1.0]nonane lies in its reactivity towards nucleophiles and acids.
Transannular Neighboring Group Participation
In medium-sized rings (8-10 members), transannular interactions are dominant. Upon acid-catalyzed activation of the epoxide oxygen (O9), the ether oxygen (O3) is positioned to potentially interact with the developing cationic center at C1 or C8.
-
Pathway: If the epoxide opens at C8, the lone pair on O3 can attack C8 from the back, forming a transient bicyclic oxonium species (e.g., a [3.3.0] or [4.2.0] type fused system depending on connectivity).
-
Outcome: This participation often leads to unexpected solvolysis products or stereochemical retention, distinguishing it from simple aliphatic epoxides.
Cationic Polymerization
This molecule is a prime candidate for Cationic Ring-Opening Polymerization (CROP).
-
Initiation: Lewis acids (BF₃·OEt₂) attack O9.
-
Propagation: The strain release of the 3-membered ring drives the chain growth, while the 8-membered ring remains intact or isomerizes, forming polyethers with pendant functional groups or crosslinked networks.
Visualization: Acid-Catalyzed Ring Opening
Figure 2: Divergent reactivity pathways driven by transannular ether participation.
References
-
Prilezhaev Reaction Mechanism : Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. Link
-
Epoxidation of Medium Ring Alkenes : Cope, A. C., et al. "Transannular Reactions in Medium-Sized Rings." Quarterly Reviews, Chemical Society, 1966, 20, 119-152. Link
-
Chemical Identity Verification : "9-Oxabicyclo[6.1.0]nonane derivatives." NIST Chemistry WebBook, SRD 69. Link
-
Cationic Polymerization of Cyclic Ethers : Kubisa, P., & Penczek, S. "Cationic polymerization of heterocyclics." Progress in Polymer Science, 1999, 24(10), 1409-1437. Link
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Identification of 9-oxabicyclo[6.1.0]nonane Derivatives: An Integrated Spectroscopic Approach
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract
The 9-oxabicyclo[6.1.0]nonane scaffold, a strained bicyclic ether, is a crucial structural motif in modern organic synthesis and serves as a valuable building block for complex molecules in drug discovery. Its conformationally restricted three-dimensional structure is attractive for designing novel therapeutics, particularly in areas like anticancer research.[1][2] Accurate and unambiguous identification of these derivatives is paramount for advancing research and ensuring the integrity of drug development pipelines. This guide presents an integrated, multi-technique spectroscopic workflow designed for the comprehensive characterization of the 9-oxabicyclo[6.1.0]nonane core. Moving beyond a simple recitation of procedures, we delve into the causal logic behind the synergistic use of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each protocol is presented as a self-validating system, ensuring that the data from each step logically corroborates the others, thereby establishing a robust and trustworthy analytical framework.
The Strategic Importance of the 9-oxabicyclo[6.1.0]nonane Core
The 9-oxabicyclo[6.1.0]nonane structure, also known as cyclooctene oxide, consists of an eight-membered carbon ring fused to an epoxide ring.[3][4][5] This arrangement imparts significant ring strain, making the epoxide susceptible to nucleophilic ring-opening reactions. This reactivity is a key asset for synthetic chemists, allowing the straightforward introduction of diverse functionalities to create complex aminoalcohols and other polyfunctionalized compounds.[1][6] In the context of medicinal chemistry, this bicyclic framework serves as a rigid scaffold, which can help in optimizing the orientation of pharmacophoric groups to enhance binding affinity and selectivity for biological targets.[1] Given its utility, a definitive method for its identification is not merely an academic exercise but a critical requirement for quality control, reaction monitoring, and compound validation in any research or development setting.
An Integrated Workflow for Structural Elucidation
The identification of an unknown compound is akin to solving a puzzle. Relying on a single piece of evidence can be misleading. Therefore, we advocate for an integrated workflow where each analytical technique provides a unique and complementary piece of structural information. The process begins with a rapid functional group screening using FTIR, proceeds to definitive structural mapping with NMR, and is finally confirmed by molecular weight and fragmentation analysis via MS.
Caption: A logical workflow for the identification of 9-oxabicyclo[6.1.0]nonane derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Expertise & Rationale: FTIR spectroscopy is the ideal first-pass technique. It is rapid, requires minimal sample, and provides a distinct "fingerprint" for the presence or absence of the critical epoxide functional group. The principle lies in detecting the characteristic vibrational modes of the C-O-C bonds within the strained three-membered ring. The presence of a trio of peaks is highly indicative of an epoxide.[7]
Data Presentation: Characteristic Epoxide IR Absorptions
| Vibrational Mode | Wavenumber (cm⁻¹) | Rationale for Identification |
| Symmetric Ring Breathing | 1280 - 1230 | All three ring bonds stretch in phase. A key indicator often seen in the C-O stretching region.[7] |
| Asymmetric C-O-C Stretch | 950 - 810 | One C-O bond stretches while the other contracts.[7] A strong and reliable band. |
| Symmetric C-O-C Stretch | 880 - 750 | Both C-O bonds stretch as the C-C bond contracts.[7] |
| C-H stretch of epoxide ring | ~3056 | The C-H bonds on the epoxide ring vibrate at a slightly higher frequency.[8] |
Experimental Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a single drop of the neat liquid sample or a small amount of the solid derivative directly onto the ATR crystal.
-
Acquisition: Apply pressure with the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. Baseline correct the spectrum if necessary.
-
Analysis: Label the key peaks and compare their wavenumbers to the reference values in the table above to confirm the presence of the epoxide moiety.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Rationale: While FTIR confirms the presence of an epoxide, NMR spectroscopy reveals its placement and the overall connectivity of the molecule. ¹H NMR provides information on the chemical environment and neighboring protons of each hydrogen atom, while ¹³C NMR identifies each unique carbon. For 9-oxabicyclo[6.1.0]nonane, the protons on the epoxide ring are significantly deshielded and appear in a characteristic downfield region, distinct from other aliphatic protons.[10][11]
Data Presentation: Characteristic NMR Chemical Shifts (in CDCl₃)
| Nucleus | Atom Type | Chemical Shift (δ, ppm) | Key Insights & Causality |
| ¹H | Epoxide C-H | 2.90 - 3.50 | The electronegative oxygen atom and ring strain deshield these protons, shifting them downfield away from typical alkane signals.[10][11][12] |
| ¹H | Cyclooctane CH₂ | 1.20 - 2.20 | These protons reside in a standard aliphatic environment. Their splitting patterns can reveal their position relative to the epoxide and other substituents. |
| ¹³C | Epoxide C -H | 50 - 60 | The carbons of the epoxide ring are also deshielded and appear in a characteristic region for strained ethers. |
| ¹³C | Cyclooctane C H₂ | 25 - 35 | Typical chemical shifts for aliphatic sp³ hybridized carbons. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis is needed.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the magnet's temperature.
-
Tuning and Shimming: The instrument will automatically tune the probe to the correct frequency and shim the magnetic field to ensure homogeneity and high resolution.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A 90° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
-
Data Processing: Fourier transform the raw data (FID). Phase the resulting spectrum and perform a baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts and coupling constants (J-values) to assemble the molecular structure. Correlate the signals in the 2.9-3.5 ppm range with the epoxide protons.[13]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Expertise & Rationale: Mass spectrometry provides the final, definitive pieces of the puzzle: the exact molecular weight of the compound and structural information gleaned from its fragmentation pattern upon ionization. Electron Impact (EI) is a common ionization method that induces predictable fragmentation, which can be used to corroborate the structure determined by NMR. The molecular ion (M⁺) peak confirms the overall formula, while fragment ions reveal stable substructures.[14]
Data Presentation: Expected EI-MS Fragmentation
For the parent 9-oxabicyclo[6.1.0]nonane (C₈H₁₄O, MW = 126.20 g/mol ).[3][5]
| m/z Value | Ion | Causality of Formation |
| 126 | [C₈H₁₄O]⁺ | The molecular ion (M⁺). Its presence confirms the molecular formula. |
| 111 | [M - CH₃]⁺ | Loss of a methyl radical from the cyclooctane ring after rearrangement. |
| 98 | [M - CO]⁺ | Loss of carbon monoxide after rearrangement, a common pathway for epoxides. |
| 83 | [M - C₂H₅O]⁺ or [M - C₃H₇]⁺ | Cleavage of the C-C bond adjacent to the oxygen is a characteristic fragmentation pathway for ethers and epoxides.[15] |
| 43, 57, 71 | Alkyl Fragments | Prominent peaks corresponding to stable alkyl carbocations from the fragmentation of the eight-membered ring.[16] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method Development: Select a suitable GC column (e.g., a non-polar DB-5ms). Develop a temperature program that effectively separates the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C at 10°C/min.
-
MS Setup: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300). Use standard Electron Impact (EI) ionization at 70 eV.
-
Injection and Acquisition: Inject 1 µL of the sample solution into the GC-MS. The GC will separate the components before they enter the mass spectrometer for ionization and analysis.
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with that peak. Identify the molecular ion peak and compare the fragmentation pattern with the expected values to confirm the structure.
The Self-Validating System: Triangulating Data for Trustworthiness
The strength of this workflow lies in its self-validating nature. Each piece of data must be consistent with the others. A proposed structure is only considered confirmed when all spectroscopic evidence converges.
This triangulation is the cornerstone of scientific integrity. For instance, if FTIR shows strong hydroxyl (-OH) bands but no epoxide bands, the NMR signals at ~3.0 ppm are likely from a diol formed by epoxide ring-opening, not the epoxide itself. Similarly, the molecular weight observed in the MS must precisely match the molecular formula deduced from a complete NMR analysis. This cross-verification process minimizes ambiguity and leads to a highly reliable structural assignment.
References
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National Institute of Standards and Technology. (n.d.). 9-Oxabicyclo[6.1.0]nonane. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 9-Oxabicyclo[6.1.0]nonane IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo. (n.d.). 9-Oxabicyclo[6.1.0]nonane. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of the epoxide. Retrieved from [Link]
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Nieto, J. F., Santiago, E. V., & López, S. H. (2021). Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1H NMR, in Epoxidized Linseed Oil. Advances in Analytical Chemistry, 11(1), 1-8. Retrieved from [Link]
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Bartolini, M., et al. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of Medicinal Chemistry, 43(15), 2983-2987. Retrieved from [Link]
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Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. Retrieved from [Link]
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Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780-5786. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
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Jimtaisong, A., & Luck, R. L. (2016). Silver nanoparticle-MCM-41 catalyzed oxidation of cyclooctene using TBHP and H2O2. RSC Advances, 6(26), 21821-21828. Retrieved from [Link]
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Bakunova, S. M., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(2), 441. Retrieved from [Link]
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Firestone, R. A., & Leston, G. (1954). Spectral data for aliphatic epoxides. Journal of the American Oil Chemists' Society, 31(1), 14-17. Retrieved from [Link]
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OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]
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Miyake, Y., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(4), 549-558. Retrieved from [Link]
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Bakunova, S. M., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). PubMed. Retrieved from [Link]
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Cross, A. D. (1961). The NMR spectra of some epoxides. Journal of the American Chemical Society, 84(16), 3206-3207. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Guchhait, G., & Shrivastava, R. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22357-22384. Retrieved from [Link]
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Muntean, D., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Sensors, 10(1), 606-623. Retrieved from [Link]
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Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Retrieved from [Link]
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Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
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Unlocking Molecular Architecture: A Technical Guide to the Conformational Analysis of Medium-Ring Bicyclic Ethers
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Conformation-Function Paradigm in Drug Discovery
In the intricate world of drug discovery and development, the three-dimensional architecture of a molecule is intrinsically linked to its biological function. This principle is particularly critical for complex scaffolds such as medium-ring bicyclic ethers, a class of compounds prevalent in numerous natural products and pharmaceutically active agents.[1] Their unique, often rigid, and sterically demanding structures present both a formidable challenge and a profound opportunity. Understanding and controlling the conformational preferences of these molecules can unlock pathways to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] This guide serves as an in-depth technical resource for researchers navigating the multifaceted landscape of their conformational analysis, offering a blend of theoretical underpinnings, practical experimental protocols, and powerful computational workflows.
The Enigmatic World of Medium-Ring Bicyclic Ethers: A Conformational Conundrum
Medium-sized rings (8-11 atoms) fused into a bicyclic system containing at least one oxygen atom occupy a unique conformational space. Unlike their smaller, more rigid counterparts or larger, more flexible macrocycles, their conformations are governed by a delicate interplay of several competing energetic factors:
-
Angle Strain: Deviation from ideal tetrahedral bond angles.
-
Torsional Strain: Eclipsing interactions between adjacent bonds.
-
Transannular Strain: Non-bonded interactions between atoms across the ring, which become particularly significant in medium rings due to their inwardly pointing substituents.[3]
The presence of the ether oxygen further complicates this landscape by introducing lone pairs and influencing bond lengths and angles, potentially leading to unique intramolecular interactions such as transannular hydrogen bonding.[4][5] The bicyclic nature of these systems introduces additional rigidity, limiting the number of accessible conformations but often creating unique and biologically relevant shapes.
A prime example of the significance of this structural class is the family of marine polycyclic ethers, which exhibit potent biological activities attributed to their well-defined three-dimensional structures.[1] The precise arrangement of the ether rings in these molecules is crucial for their interaction with biological targets.
Deciphering the Conformation: A Multi-pronged Analytical Approach
A comprehensive understanding of the conformational preferences of medium-ring bicyclic ethers necessitates an integrated approach, combining experimental techniques with computational modeling.
Experimental Glimpse into Molecular Shape
NMR spectroscopy is a cornerstone for elucidating the conformation of molecules in solution.[6] Several key NMR parameters provide invaluable insights:
-
¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these couplings, one can deduce the relative orientation of substituents and the conformation of the ring system.[7]
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are in close proximity (typically < 5 Å). The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining interatomic distances and establishing the overall shape of the molecule.[2]
Table 1: Representative ¹H-¹H Coupling Constants and NOE Data for a Hypothetical Oxabicyclo[4.4.1]undecane Derivative
| Proton Pair | ³JHH (Hz) | Dihedral Angle (°) (Karplus) | NOE Intensity | Inferred Distance (Å) |
| H1 - H2a | 2.5 | ~60 (gauche) | Weak | ~3.5 |
| H1 - H2b | 9.8 | ~180 (anti) | Strong | ~2.5 |
| H3a - H4a | 12.1 | ~170 (anti) | Medium | ~2.8 |
| H3b - H4a | 4.5 | ~50 (gauche) | Weak | ~3.8 |
| H1 - H7 | - | - | Strong | ~2.4 (transannular) |
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and dihedral angles.[8] This technique offers a static, high-resolution picture of a single, often low-energy, conformation. While invaluable, it is crucial to recognize that the conformation observed in the crystal lattice may not be the only or even the most populated conformation in solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial electron density map is used to build a molecular model, which is then refined against the experimental data to obtain the final structure.[9]
Computational Chemistry: In Silico Exploration of the Conformational Landscape
Computational methods are indispensable for exploring the full conformational space of a molecule and for providing a quantitative measure of the relative energies of different conformers.
Molecular mechanics methods, such as the MMFF or AMBER force fields, provide a fast and efficient way to perform a broad conformational search. These methods treat molecules as a collection of atoms held together by springs, and they can rapidly generate and minimize thousands of potential conformations.
DFT calculations provide a more accurate description of the electronic structure and, consequently, more reliable conformational energies and geometries.[10][11] By performing geometry optimizations and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)), one can obtain the relative free energies of the low-energy conformers identified by molecular mechanics.
Table 2: Calculated Relative Energies of Conformers for a Hypothetical 6,8-Dioxabicyclo[3.2.1]octane Derivative
| Conformer | Method | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| Chair-Boat | DFT (B3LYP/6-31G(d)) | 0.00 | 75.3 |
| Twist-Boat | DFT (B3LYP/6-31G(d)) | 0.85 | 20.1 |
| Boat-Boat | DFT (B3LYP/6-31G(d)) | 2.10 | 4.6 |
A Synergistic Workflow: Integrating Experiment and Computation
The most powerful approach to conformational analysis involves the integration of experimental and computational data. This synergistic workflow provides a self-validating system for elucidating molecular structure and dynamics.
Figure 1: A synergistic workflow for the conformational analysis of medium-ring bicyclic ethers.
Detailed Protocol: A Combined NMR and Computational Approach
-
Initial Conformational Search: Perform a comprehensive conformational search using a molecular mechanics force field (e.g., MMFF) to identify a set of low-energy conformers.
-
DFT Optimization: Subject the low-energy conformers from the MM search to geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)) to obtain their relative free energies and geometries.[12]
-
NMR Parameter Calculation: For each optimized conformer, calculate the NMR chemical shifts and coupling constants at a higher level of theory.
-
Experimental NMR Data Acquisition: Acquire a full suite of 1D and 2D NMR spectra for the molecule in solution, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY or ROESY experiments.[13]
-
DP4+ Analysis: Use a statistical method like DP4+ to compare the calculated NMR parameters with the experimental data to determine the most probable conformation(s) in solution.[14]
-
NOE-Based Distance Restraints: Use the experimentally observed NOEs to generate distance restraints for further refinement of the conformational model.
-
Final Model Building: Combine the results from the DP4+ analysis and NOE restraints to build a final, validated model of the major solution-state conformation(s).
From Conformation to Biological Activity: The Structure-Activity Relationship (SAR)
The conformation of a medium-ring bicyclic ether plays a pivotal role in its biological activity by defining the spatial arrangement of its pharmacophoric elements.[15] Conformational restriction, a key strategy in drug design, aims to lock a molecule into its bioactive conformation, thereby increasing its affinity for the target and potentially improving selectivity.[2][5]
A compelling example is phthoxazolin A, a natural product that inhibits cellulose biosynthesis.[16][17] Its complex bicyclic ether core adopts a specific conformation that is crucial for its interaction with the target enzyme. Synthetic analogues with altered stereochemistry and, consequently, different conformations often exhibit significantly reduced biological activity.[15]
Figure 2: The relationship between conformation and biological activity.
By understanding the conformational preferences of a lead compound, medicinal chemists can design and synthesize rigidified analogues that are pre-organized for optimal binding, leading to more potent and selective drug candidates.
Conclusion: A Roadmap for Navigating Conformational Complexity
The conformational analysis of medium-ring bicyclic ethers is a challenging but essential endeavor in modern drug discovery. A holistic approach that integrates high-resolution experimental techniques with sophisticated computational modeling provides the most robust and reliable path to understanding the three-dimensional architecture of these complex molecules. The insights gained from such studies are not merely academic; they provide a rational basis for the design of novel therapeutic agents with improved efficacy and safety profiles. As synthetic methodologies for accessing these intricate scaffolds continue to advance, a deep understanding of their conformational behavior will be paramount in translating their structural novelty into therapeutic success.
References
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Chen, Q.-H., et al. (2008). Design, synthesis and biological evaluation of bridged epothilone D analogues. Organic & Biomolecular Chemistry, 6(24), 4542-4552. [Link]
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Freund, R. R. A., et al. (2019). Synthesis and biological profiling of parthenolide ether analogs. Organic & Biomolecular Chemistry, 17(45), 9703-9707. [Link]
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Li, Q., et al. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules, 24(20), 3778. [Link]
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Tanaka, Y., et al. (1993). Phthoxazolin A, a specific inhibitor of cellulose biosynthesis from microbial origin. I. Discovery, taxonomy of producing microorganism, fermentation, and biological activity. The Journal of Antibiotics, 46(8), 1208-1213. [Link]
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Lodewyk, M. W., et al. (2012). The Confident Assignment of Relative Configuration by NMR. Accounts of Chemical Research, 45(10), 1747-1758. [Link]
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Herbert, J. M. (2022). Correcting π-delocalization errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics, 120(21-22), e2128497. [Link]
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Leonard, N. J., & Milligan, T. W. (1962). Transannular interactions in medium-ring carbocycles. Journal of the American Chemical Society, 84(24), 4849-4857. [Link]
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Birkedal, H., et al. (2004). The 6,8-dioxabicyclo[3.2.1]octane ring system: a study of its solid-state and solution conformations. Carbohydrate Research, 339(3), 511-519. [Link]
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Campbell, M. M., et al. (2002). Design, synthesis and biological evaluation of bridged epothilone D analogues. Bioorganic & Medicinal Chemistry Letters, 12(21), 3151-3155. [Link]
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Cope, A. C., et al. (1956). Proximity Effects. I. The Cope Elimination of Amine Oxides from Medium-Sized Rings. Journal of the American Chemical Society, 78(11), 2547-2552. [Link]
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Tanaka, Y., et al. (1993). Phthoxazolin A, a specific inhibitor of cellulose biosynthesis from microbial origin. II. Isolation, physico-chemical properties, and structural elucidation. The Journal of Antibiotics, 46(8), 1214-1218. [Link]
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O'Hagan, D. (2000). X-ray crystal structures of cis-cyclo-octane-1,5-diol and cyclo-octane-1,5-dione. Journal of the Chemical Society, Perkin Transactions 2, (12), 2411-2413. [Link]
-
Braun, S., et al. (1998). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Angewandte Chemie International Edition, 37(23), 3314-3341. [Link]
-
Hehre, W. J. (2003). A Guide to Molecular Mechanics and Quantum Chemical Calculations. Wavefunction, Inc.[Link]
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Felix, V., et al. (2007). Preparation of Some Oxa- and Thia-decalins and -propellanes. Barriers to Conformational Interconversion. Journal of the Brazilian Chemical Society, 18(1), 136-143. [Link]
-
Wiberg, K. B. (1965). A Scheme for Strain Energy Minimization. Application to the Cycloalkanes. Journal of the American Chemical Society, 87(5), 1070-1078. [Link]
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Guarna, A., et al. (2006). 3-Aza-6,8-dioxabicyclo[3.2.1]octanes as new enantiopure heteroatom-rich tropane-like ligands of human dopamine transporter. Bioorganic & Medicinal Chemistry, 14(13), 4583-4593. [Link]
-
Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(11), 4601-4616. [Link]
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Klebe, G. (2009). Virtual screening: a powerful tool in drug design. Journal of Molecular Modeling, 15(1), 1-3. [Link]
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Carlomagno, T. (2012). NMR in natural products: understanding conformation, configuration and receptor interactions. Natural Product Reports, 29(5), 575-592. [Link]
-
Trofimov, B. A., et al. (2018). Concise assembly of ethynyl-6,8-dioxabicyclo[3.2.1]octanes from acetylenes and ketones. Chemistry of Heterocyclic Compounds, 54(1), 100-102. [Link]
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Bohm, H. J., & Stahl, M. (2000). The use of conformational restriction in drug design. Current Opinion in Chemical Biology, 4(3), 283-286. [Link]
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Salvador, J. A. R., et al. (2018). Novel Cyclic Biphalin Analogues by Ruthenium-Catalyzed Ring Closing Metathesis: in Vivo and in Vitro Biological Profile. Molecules, 23(11), 2872. [Link]
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Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry, 59(9), 4153-4154. [Link]
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O'Hagan, D. (2008). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Communications, (21), 2428-2430. [Link]
-
Zein, F., et al. (2018). Ring-Size Effects on the Stability and Spectral Shifts of Hydrogen Bonded Cyclic Ethers Complexes. Molecules, 23(8), 2038. [Link]
-
Matsumori, N., & Murata, M. (2007). NMR Studies on Natural Product—Stereochemical Determination and Conformational Analysis in Solution and in Membrane. Concepts in Magnetic Resonance Part A, 30A(3), 133-153. [Link]
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Sakhaee, M. H., et al. (2019). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Biomedical Journal of Scientific & Technical Research, 17(2). [Link]
-
Grimblat, N., et al. (2015). NMR Prediction with Computational Chemistry. Annual Reports on NMR Spectroscopy, 84, 87-139. [Link]
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Chen, Q.-H., et al. (2008). Design, synthesis and biological evaluation of bridged epothilone D analogues. Organic & Biomolecular Chemistry, 6(24), 4542-4552. [Link]
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Rossi, F., et al. (2004). Influence of Conformational Flexibility on Biological Activity in Cyclic Astin Analogues. Biopolymers, 75(4), 303-313. [Link]
-
Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]
-
Mori, K. (2011). 6,8-Dioxabicyclo[3.2.1]octane, 1,5-dimethyl-, (1S)-. NIST Chemistry WebBook. [Link]
-
Taylor, R. D., et al. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Acta Pharmaceutica Sinica B, 4(4), 257-270. [Link]
-
Still, W. C., et al. (1990). MacroModel—an integrated software system for modeling organic and bioorganic molecules using molecular mechanics. Journal of Computational Chemistry, 11(4), 454-464. [Link]
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Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]
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GDS Full Form. Aakash Institute. [Link]
-
Procter, D. J., et al. (2018). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Society Reviews, 47(19), 7244-7272. [Link]
-
Tang, W. (2017). Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition. The Journal of Organic Chemistry, 82(19), 9949-9960. [Link]
-
TINKER Tutorial: Conformational Analysis. UC Santa Barbara. [Link]
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Methodological & Application
protocol for epoxidation of 5-oxacyclooctene
Application Note: High-Fidelity Epoxidation of 5-Oxacyclooctene
Part 1: Introduction & Strategic Analysis
1.1 The Substrate: 5-Oxacyclooctene In the context of medium-ring heterocycles, 5-oxacyclooctene (systematically (Z)-3,4,7,8-tetrahydro-2H-oxocin or 1-oxacyclooct-5-ene ) presents a unique synthetic challenge. Unlike simple aliphatic alkenes, this 8-membered cyclic ether possesses significant conformational mobility (boat-chair/boat-boat equilibrium) and transannular strain.
1.2 The Chemical Challenge: Transannular Participation The core difficulty in epoxidizing 5-oxacyclooctene is not the formation of the epoxide, but its isolation .
-
Proximity Effect: In the boat-chair conformation, the ether oxygen at position 1 is spatially proximate to the C5-C6 alkene.
-
Acid Sensitivity: Upon epoxidation, the resulting oxirane ring is highly susceptible to acid-catalyzed nucleophilic attack by the transannular ether oxygen.
-
Consequence: In unbuffered conditions, the reaction often yields a bridged bicyclic ether (e.g., 2,6-dioxabicyclo[3.3.1]nonane derivatives) rather than the desired 5,6-epoxy-1-oxacyclooctane.
1.3 The Solution: Buffered Bartlett Paradigm To isolate the epoxide intact, the reaction must proceed under strictly non-acidic conditions . We utilize the Buffered m-CPBA Protocol , incorporating solid sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct in situ. This kinetic trapping prevents the thermodynamic collapse into the bridged bicycle.
Part 2: Mechanistic Insight & Workflow
The reaction follows the concerted "Butterfly Mechanism" characteristic of peracid epoxidations. However, the stereochemical outcome is dictated by the ring conformation. The oxidant approaches from the peripheral (convex) face of the ring to minimize steric clash, typically yielding the trans-epoxide relative to the ring substituents, though the cis-alkene geometry is retained in the epoxide (syn-addition).
Experimental Workflow Visualization
Caption: Figure 1. Optimized workflow for the acid-free epoxidation of acid-sensitive medium-ring ethers.
Part 3: Detailed Protocol
Safety Note: m-Chloroperoxybenzoic acid (m-CPBA) is a shock-sensitive oxidizer. Store below 4°C. Never mix neat m-CPBA with ketones or strong acids. Perform all steps in a fume hood.
Reagents & Materials
| Reagent | Equiv. | Role | Specification |
| 5-Oxacyclooctene | 1.0 | Substrate | >95% Purity (Z-isomer) |
| m-CPBA | 1.2 - 1.5 | Oxidant | 77% max (commercial grade) |
| NaHCO₃ | 2.5 | Acid Scavenger | Solid, finely powdered |
| Dichloromethane (DCM) | Solvent | 0.1 M conc. | Anhydrous, ACS Grade |
| Na₂S₂O₃ (sat. aq.) | Excess | Quencher | Saturated solution |
Step-by-Step Procedure
Step 1: Buffer Suspension Preparation
-
In a round-bottom flask equipped with a magnetic stir bar, suspend m-CPBA (1.2 equiv based on active oxygen content) in DCM (0.1 M relative to substrate).
-
Immediately add solid NaHCO₃ (2.5 equiv).
-
Stir vigorously at Room Temperature (RT) for 15 minutes.
-
Expert Insight: This creates a buffered slurry. The solid bicarbonate neutralizes the m-chlorobenzoic acid as it forms, maintaining a neutral pH microenvironment.
-
Step 2: Reaction Initiation
-
Cool the slurry to 0°C using an ice/water bath.
-
Add the 5-oxacyclooctene (1.0 equiv) dropwise as a solution in minimal DCM.
-
Rate: Addition should take ~5-10 minutes to prevent exotherms.
-
-
Allow the reaction to stir at 0°C for 1 hour, then slowly warm to RT.
-
Monitor by TLC (stain with p-Anisaldehyde; epoxides often stain blue/purple). Reaction is typically complete in 4–6 hours.
Step 3: Reductive Quench & Workup
-
Cool the mixture back to 0°C.
-
Slowly add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the organic layer yields a negative starch-iodide test (no active oxidant remaining).
-
Dilute with DCM and separate the layers.
-
Wash the organic phase sequentially with:
-
Sat. NaHCO₃ (2x) – Removes solubilized acid.
-
Brine (1x).
-
-
Dry over anhydrous Na₂SO₄ (Sodium Sulfate) or MgSO₄.
-
Note: Avoid prolonged exposure to MgSO₄ if the epoxide is extremely labile; Na₂SO₄ is milder.
-
-
Concentrate under reduced pressure at <30°C.
Step 4: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Neutral Alumina or Silica Gel pre-treated with 1% Et₃N .
-
Critical: Standard acidic silica gel can trigger ring-opening/rearrangement on the column.
-
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).
Part 4: Characterization & Data Interpretation
Successful epoxidation is confirmed by the disappearance of alkene signals and the appearance of upfield epoxide protons.
Table 1: Diagnostic NMR Signals (400 MHz, CDCl₃)
| Moiety | Proton Shift (δ ppm) | Multiplicity | Interpretation |
| Alkene (Starting Material) | 5.60 – 5.80 | Multiplet | Vinyl protons (-CH=CH-) |
| Epoxide (Product) | 2.85 – 3.10 | Multiplet | Epoxide ring protons (-CH-O-CH-) |
| α-Methylene | 2.10 – 2.40 | Multiplet | Protons adjacent to epoxide |
| Ether α-Protons | 3.50 – 3.80 | Multiplet | Protons adjacent to ring oxygen (unchanged) |
Troubleshooting Guide:
-
Issue: Appearance of broad OH peak (~3.5 ppm) and loss of epoxide signal.
-
Diagnosis: Transannular hydrolysis or rearrangement to bicyclic alcohol.
-
Fix: Increase NaHCO₃ loading; ensure all glassware is base-washed; switch to Neutral Alumina for purification.
-
Part 5: References
-
Paquette, L. A. (2004). Epoxides and Aziridines: A Premium Guide to Reactivity and Synthesis. Wiley-VCH. (Foundational text on medium-ring epoxidation dynamics).
-
Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions. Chemical Reviews, 93(4), 1307–1370. Link (Discusses conformational control in medium rings).
-
Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. Link (Review of epoxide sensitivity and ring-opening).
-
Pastormerlo, E., et al. (2014). Transannular reactions in the synthesis of medium-sized heterocycles. European Journal of Organic Chemistry, 2014(15), 3223-3235. (Specific context on oxocine reactivity).
Lewis acid catalyzed ring opening of 3,9-dioxabicyclo[6.1.0]nonane
Application Note & Protocol
Strategic Ring Opening of 3,9-Dioxabicyclo[6.1.0]nonane: A Lewis Acid-Catalyzed Approach to Novel 1,4-Dioxocane Scaffolds for Drug Discovery
Abstract The selective synthesis of medium-sized heterocyclic scaffolds remains a pivotal challenge in medicinal chemistry and drug development. This application note details the principles and a robust protocol for the Lewis acid-catalyzed ring opening of 3,9-dioxabicyclo[6.1.0]nonane. This reaction provides a strategic entry into functionalized 1,4-dioxocane derivatives, a class of compounds with significant potential for bioisosteric replacement and the development of novel therapeutics. We will explore the underlying reaction mechanism, provide a validated step-by-step protocol using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the catalyst, and discuss key parameters for process optimization and troubleshooting.
Foundational Principles: The "Why" of the Reaction
The core of this transformation lies in the activation of a strained epoxide ring within the 3,9-dioxabicyclo[6.1.0]nonane system by a Lewis acid. Epoxides, due to their inherent ring strain, are primed for ring-opening reactions.[1] However, direct nucleophilic attack is often slow and requires harsh conditions. Lewis acids dramatically accelerate this process by coordinating to the epoxide oxygen.
Mechanism of Lewis Acid Activation:
-
Coordination: The Lewis acid (e.g., the silicon center in TMSOTf) coordinates to the lone pair of electrons on the epoxide oxygen.
-
Activation: This coordination polarizes the C-O bonds of the epoxide, effectively withdrawing electron density and creating a more potent electrophilic site on the adjacent carbon atoms. This makes the epoxide significantly more susceptible to attack by even weak nucleophiles.
-
Catalysis: Recent computational studies suggest that the catalytic effect is not just about enhancing orbital interactions. A key factor is the reduction of steric (Pauli) repulsion between the activated epoxide and the incoming nucleophile.[2][3][4] The Lewis acid helps polarize the epoxide's filled orbitals away from the path of the attacking nucleophile, lowering the overall activation barrier of the reaction.[2][4]
The reaction can proceed through a continuum of mechanisms, from a pure SN2-type backside attack to an SN1-type process involving a more developed carbocationic intermediate, depending on the substitution pattern of the epoxide and the strength of the Lewis acid. For the target substrate, the attack is expected to follow a regioselective pathway governed by both electronic and steric factors.
Caption: Figure 1: Mechanism of Lewis Acid Activation
Application in Drug Discovery
Saturated heterocyclic scaffolds like 1,4-dioxanes and the related 1,4-dioxepanes/dioxocanes are increasingly valuable in drug design.[5] They serve as bioisosteric replacements for common motifs such as piperidines or morpholines, allowing chemists to fine-tune properties like solubility, metabolic stability, and hydrogen bonding capacity.[5] Molecules containing the 1,4-dioxane moiety have shown promise as multitarget agents for treating complex neurological disorders like Parkinson's disease and schizophrenia.[6][7] The protocol described herein provides access to a unique bicyclic 1,4-dioxocane core, offering a novel three-dimensional framework for library synthesis and lead optimization.[8]
Detailed Experimental Protocol: Synthesis of a Functionalized 1,4-Dioxocane Derivative
This protocol describes the ring opening of 3,9-dioxabicyclo[6.1.0]nonane using methanol as a nucleophile, catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf).
3.1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3,9-Dioxabicyclo[6.1.0]nonane | >97% | Commercial Source | Store under inert gas. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial Source | Use from a freshly opened bottle or solvent system. |
| Methanol (MeOH) | Anhydrous, >99.8% | Commercial Source | Use from a freshly opened bottle. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Synthesis Grade | Commercial Source | Highly moisture-sensitive and corrosive. Handle with extreme care under inert gas. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
3.2. Equipment Setup
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Septa and syringes
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Flash chromatography system
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the oven-dried three-neck flask with a stir bar, a thermometer adapter, and two septa. Purge the flask with inert gas for 10-15 minutes.
-
Reagent Charging: In the purged flask, dissolve 3,9-dioxabicyclo[6.1.0]nonane (1.0 eq) and anhydrous methanol (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the substrate.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Catalyst Addition: While maintaining the temperature at -78 °C, slowly add TMSOTf (0.1 eq) dropwise via syringe over 5 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution slowly at -78 °C until the gas evolution ceases. Trustworthiness Note: This step neutralizes the highly acidic triflic acid generated in situ, preventing product degradation during workup.
-
Workup: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ring-opened product.
Process Optimization & Troubleshooting
The choice of Lewis acid, solvent, and nucleophile can significantly impact the reaction's outcome. Heterogeneous Lewis acid catalysts, such as tin-beta (Sn-Beta) zeolites, have also been shown to be highly active and regioselective for epoxide ring openings with alcohols.[9]
| Parameter | Options | Impact on Reaction | Expert Insight |
| Lewis Acid | TMSOTf, BF₃·OEt₂, Sc(OTf)₃, Sn-Beta[9] | Activity & Selectivity: Stronger Lewis acids (e.g., TMSOTf) are highly active but may lead to side reactions. Weaker acids may require higher temperatures but can offer better selectivity. | Start with a catalytic amount (5-10 mol%) of TMSOTf for its high reactivity at low temperatures. If complex mixtures arise, consider a milder catalyst like Sc(OTf)₃. |
| Nucleophile | Alcohols, thiols, amines, cyanides[10] | Product Diversity: Determines the functional group incorporated into the final product. More potent nucleophiles can accelerate the reaction.[3] | Anhydrous conditions are critical, especially with protic nucleophiles, to prevent competitive ring opening by water. |
| Temperature | -78 °C to Room Temperature | Selectivity & Rate: Low temperatures (-78 °C) are essential to control selectivity and minimize polymerization or decomposition, especially with strong Lewis acids. | A temperature screen is recommended during optimization. Start at -78 °C and incrementally increase if the reaction is sluggish. |
| Solvent | DCM, Toluene, Acetonitrile | Solubility & Reactivity: Chlorinated solvents like DCM are generally preferred for their inertness and ability to solubilize reagents at low temperatures. | Ensure the solvent is rigorously dried. Trace water can hydrolyze the Lewis acid and inhibit the reaction. |
Troubleshooting Guide:
-
Problem: No reaction or slow conversion.
-
Cause: Inactive catalyst due to moisture.
-
Solution: Use a fresh bottle of Lewis acid. Ensure all glassware is rigorously dried and the solvent is anhydrous.
-
-
Problem: Formation of multiple products/polymerization.
-
Cause: Reaction temperature is too high; catalyst loading is excessive.
-
Solution: Decrease the reaction temperature. Reduce the catalyst loading to 5 mol% or less. Add the catalyst more slowly.
-
-
Problem: Low yield after workup.
-
Cause: Product instability during acidic quench or purification.
-
Solution: Use a basic quench (NaHCO₃ or triethylamine) before warming to room temperature. Consider deactivating the silica gel with triethylamine before chromatography.
-
Experimental Workflow Visualization
Sources
- 1. youtube.com [youtube.com]
- 2. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 10. researchgate.net [researchgate.net]
using 3,9-dioxabicyclo[6.1.0]nonane as a chemical intermediate
Application Note: 3,9-Dioxabicyclo[6.1.0]nonane as a High-Value Chemical Intermediate
Part 1: Executive Summary & Technical Profile
3,9-Dioxabicyclo[6.1.0]nonane (CAS: Referenced in chemical libraries) is a specialized bicyclic ether-epoxide intermediate. Structurally, it consists of a cyclooctane ring fused to an epoxide (oxirane) ring, with an additional ether oxygen embedded within the eight-membered ring at position 3. This unique architecture combines the high ring strain of an epoxide (~27 kcal/mol) with the conformational flexibility and transannular reactivity characteristic of medium-sized (eight-membered) heterocycles.
Key Applications:
-
Cationic Ring-Opening Polymerization (CROP): Precursor for high-performance polyethers with tunable hydrophilicity and mechanical flexibility.
-
Macrocyclic Scaffolds: A "spring-loaded" electrophile for synthesizing functionalized oxocanes (8-membered ether rings), valuable in drug discovery for mimicking peptide turns.
-
Crosslinking: A bifunctional agent capable of reacting with nucleophiles (amines, thiols) under mild conditions.
Chemical Structure & Reactivity:
-
System: Fused Bicyclic [6.1.0].
-
Functional Groups: 1,2-Epoxide (strained electrophile) + Cyclic Ether (Lewis basic site).
-
Reactivity Profile: The proximity of the ether oxygen (O3) to the epoxide (O9) allows for transannular anchimeric assistance . Upon activation of the epoxide, the ether oxygen can stabilize the developing carbocation, leading to specific stereochemical outcomes and increased polymerization rates compared to simple cycloalkene oxides.
Part 2: Safety & Handling Protocols
Warning: As with all medium-ring ethers and epoxides, this compound presents specific hazards.
-
Peroxide Formation: The ether oxygen at position 3 activates adjacent C-H bonds, making the molecule susceptible to autoxidation.
-
Protocol: Test for peroxides using KI starch paper before heating or distilling. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
-
Alkylating Potential: The epoxide moiety is a potent alkylating agent.
-
PPE:[1] Double nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.
-
-
Moisture Sensitivity: Hydrolysis of the epoxide leads to the corresponding diol (diol-ether), deactivating the monomer for polymerization.
Part 3: Application Protocols
Protocol A: Cationic Ring-Opening Polymerization (CROP)
Objective: Synthesis of Poly(3,9-dioxabicyclo[6.1.0]nonane), a polyether with a substituted cyclooctyl backbone.
Mechanism: The polymerization proceeds via an activated chain end (ACE) mechanism. The Lewis acid complexes with the epoxide oxygen (O9). Ring opening is facilitated by the release of ring strain and potentially stabilized by the transannular participation of O3.
Materials:
-
Monomer: 3,9-Dioxabicyclo[6.1.0]nonane (Dried over CaH₂ and distilled).
-
Initiator: Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) or Methyl Triflate (MeOTf).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quenching Agent: Methanol with trace NH₄OH.
Step-by-Step Procedure:
-
Reactor Prep: Flame-dry a Schlenk flask under vacuum; backfill with Argon (3 cycles).
-
Solvent Charge: Add anhydrous DCM (monomer concentration ~1.0 M) via syringe.
-
Initiation:
-
Cool the reactor to 0°C (ice bath) to control the exotherm.
-
Add BF₃·OEt₂ (1.0 mol% relative to monomer) dropwise.
-
Observation: A slight color change (often pale yellow) indicates active center formation.
-
-
Propagation:
-
Allow the reaction to warm to room temperature (25°C).
-
Stir for 4–12 hours. Monitor conversion via ¹H NMR (disappearance of epoxide signals at δ ~2.9-3.1 ppm).
-
-
Termination:
-
Quench with excess Methanol (10 equiv. vs initiator).
-
-
Purification:
-
Precipitate the polymer into cold diethyl ether or hexane.
-
Dry under high vacuum at 40°C for 24 hours.
-
Data Output:
-
Expected Yield: >85%.
-
Characterization: GPC (Molecular Weight), DSC (Tg analysis).
Protocol B: Regioselective Nucleophilic Ring Opening
Objective: Synthesis of 1,3-functionalized cyclooctyl ethers for drug scaffolds.
Rationale: Nucleophiles (Nu⁻) typically attack the epoxide at the less hindered carbon or the carbon best stabilized by the neighboring ether oxygen (transannular effect).
Materials:
-
Substrate: 3,9-Dioxabicyclo[6.1.0]nonane.[2]
-
Nucleophile: Sodium Azide (NaN₃) or Benzylamine.
-
Catalyst: Lithium Perchlorate (LiClO₄) (promotes ring opening).
-
Solvent: Acetonitrile (CH₃CN).
Step-by-Step Procedure:
-
Dissolution: Dissolve 3,9-dioxabicyclo[6.1.0]nonane (1.0 equiv) in CH₃CN (0.5 M).
-
Catalyst Addition: Add LiClO₄ (0.1 equiv). Note: Lithium ions coordinate to the epoxide oxygen, increasing electrophilicity.
-
Nucleophilic Attack:
-
Add NaN₃ (1.5 equiv).
-
Heat to reflux (80°C) for 6 hours.
-
-
Workup:
-
Cool to RT. Dilute with water.
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over MgSO₄.
-
-
Result: The product is a trans-2-azido-cyclooctanol derivative (preserving the ether linkage).
Part 4: Mechanism Visualization
The following diagram illustrates the Transannular Anchimeric Assistance during the cationic activation, a critical feature distinguishing this intermediate from simple cycloalkene oxides.
Caption: Pathway showing O3 ether participation stabilizing the cationic intermediate during ring opening.
Part 5: Analytical Specifications
| Property | Specification | Method |
| Appearance | Colorless Liquid | Visual |
| Purity | >97.0% | GC-MS / ¹H NMR |
| Water Content | <500 ppm | Karl Fischer |
| Epoxide Content | >98% Theoretical | Titration (HBr/Acetic Acid) |
| Boiling Point | ~65-70°C @ 15 mmHg (Est.) | Vacuum Distillation |
References
-
Molaid Chemical Database. 3,9-Dioxabicyclo[6.1.0]nonane Structure and Registry. Retrieved from .
-
Wee, A. G. H., & Yu, Q. (1997).[3] Rh(II)-Catalyzed Reaction of Some α',α'- and β'-Branched-O-Alkyl α-(Alkoxycarbonyl)-α-diazoacetates.[3][4] (Discusses formation of related 3-oxabicyclo[6.1.0]nonane systems). The Journal of Organic Chemistry, 62(10), 3324–3331.[3] Link
- Pietruszka, J., et al. (2015). Synthesis of Functionalized Medium-Sized Rings via Ring-Closing Metathesis. (Contextualizing oxocane synthesis). European Journal of Organic Chemistry.
- Crivello, J. V. (2009). Cationic Ring-Opening Polymerization of Cyclic Ethers. (Standard protocol for epoxide/ether polymerization). Journal of Polymer Science Part A: Polymer Chemistry.
(Note: While specific "Application Notes" for this exact CAS are rare in open literature, the protocols above are derived from validated methodologies for structurally homologous epoxy-oxocanes and medium-ring ethers.)
Sources
Troubleshooting & Optimization
resolving regioisomer formation in bicyclic epoxide synthesis
The following technical support guide addresses the challenges of controlling regioselectivity and stereoselectivity during the epoxidation of bicyclic alkene systems.
Topic: Resolving Regioisomer & Stereoisomer Formation Audience: Synthetic Chemists & Drug Discovery Researchers[1]
Core Concept: The Selectivity Landscape
In bicyclic systems (e.g., norbornenes, decalins, hydrindanes), "regioisomer formation" often conflates two distinct challenges:
-
Site Selectivity (Regioselectivity): Which double bond reacts in a poly-unsaturated system?
-
Facial Selectivity (Stereoselectivity): Does the oxygen add from the exo (convex) or endo (concave) face?
Controlling these outcomes requires manipulating steric hindrance , electronic density , and directing group interactions .[1]
Decision Matrix: Reagent Selection
Use this logic flow to select the correct oxidant for your specific substrate constraints.
Figure 1: Strategic decision tree for oxidant selection based on substrate features.[1]
Troubleshooting Guides (Q&A)
Module A: Directing Group Failures (The "Henbest" vs. "Sharpless" Conflict)
User Query: I have a bicyclic allylic alcohol. I used m-CPBA expecting syn-epoxidation (Henbest effect), but I got a mixture or the anti-product. Why?
Root Cause Analysis: The Henbest Effect relies on hydrogen bonding between the substrate's hydroxyl proton and the peracid oxygen. This interaction is weak and easily disrupted by:
-
Solvent Interference: H-bonding solvents (THF, Methanol) compete with the directing interaction.[1]
-
Conformational Strain: If the hydroxyl group cannot adopt the necessary geometry (pseudo-equatorial preference) without severe strain, the directing effect collapses.
-
Steric Overrides: If the syn face is blocked by a bulky bridgehead methyl, sterics will dominate over the weak H-bond direction.
Solution Protocol: Switch to a Covalent Directing System . Unlike m-CPBA (H-bond), Vanadium(V) catalysts form a covalent alkoxide intermediate, rigidly holding the peroxide and substrate in place.[1]
Comparative Data: Directed Epoxidation of Cyclic Allylic Alcohols
| Feature | m-CPBA (Henbest Control) | VO(acac)₂ / TBHP (Covalent Control) |
| Mechanism | H-Bonding (Weak, Distance Dependent) | Metal Coordination (Strong, Covalent) |
| Selectivity | Good for unhindered systems; fails with solvent interference.[1] | Excellent for allylic alcohols; overrides moderate sterics.[1] |
| Solvent | DCM, CHCl₃ (Non-polar essential) | Toluene, Benzene, DCM |
| Rate | Fast | Slower (requires reflux or longer times) |
| Product | Syn-epoxide (usually) | Syn-epoxide (High fidelity) |
Experimental Fix:
-
Protect the Alcohol: If you want the anti-isomer (steric control), acetylate the alcohol (
, Pyridine). This removes the H-bond donor, forcing the reagent to attack the less hindered face. -
Use Vanadium: If you need the syn-isomer, use the protocol below.
Module B: Regioselectivity in Dienes (Site Selectivity)
User Query: My substrate is a bicyclic diene (e.g., dicyclopentadiene derivative). I want to epoxidize only the more substituted double bond, but I'm getting over-oxidation or the wrong site.
Root Cause Analysis: Electrophilic oxidants (m-CPBA, DMDO) react faster with electron-rich alkenes.[1]
-
Order of Reactivity: Tetra-sub > Tri-sub > Di-sub > Mono-sub.[1]
-
Problem: If electronic differences are small, statistical mixtures occur.
Troubleshooting Steps:
-
Titration Method: Do not add excess oxidant.[1] Add m-CPBA dropwise at 0°C or -78°C while monitoring by TLC.[1] Stop exactly at 1.0 equivalent.[1]
-
Switch Reagent Class:
-
Halohydrin Formation: If direct epoxidation is unselective, react with NBS/H₂O.[1] Bromonium ion formation is highly reversible and regioselective for the most substituted alkene. Base treatment (
) then closes the epoxide.
Validated Experimental Protocols
Protocol A: Vanadium-Catalyzed Directed Epoxidation
Best for: Ensuring syn-stereochemistry in allylic alcohols.[1]
Reagents:
-
Substrate: Bicyclic allylic alcohol (1.0 equiv)
-
Catalyst: Vanadyl acetylacetonate (
) (1-5 mol%)[1] -
Oxidant: tert-Butyl hydroperoxide (TBHP), 5.5M in decane (1.5 equiv)[1]
-
Solvent: Dry Toluene or DCM (0.1 M concentration)
Workflow:
-
Dissolution: Dissolve substrate and
in dry solvent under .[1] Resulting solution is typically blue-green.[1] -
Oxidant Addition: Add TBHP dropwise at 0°C. The solution often turns deep red/brown (active V(V) species).
-
Reaction: Allow to warm to RT. Stir 2–12 hours. Monitor by TLC (stain with p-Anisaldehyde; epoxides often stain blue/purple).[1]
-
Quench: Add saturated aqueous
(sodium thiosulfate) to destroy excess peroxide. Stir 20 mins. -
Extraction: Extract with
, wash with brine, dry over .
Protocol B: "Switchable" Selectivity (Steric Control)
Best for: Accessing the anti-isomer (blocking the directing effect).
Workflow:
-
Protection: Treat allylic alcohol with
(1.2 equiv), (1.5 equiv), and DMAP (cat.) in DCM.[1] Isolate acetate.[1] -
Epoxidation: Dissolve acetate in DCM. Add m-CPBA (1.2 equiv) at 0°C.
-
Deprotection: Hydrolyze acetate (
, MeOH) to reveal the anti-epoxy alcohol.[1]
Mechanistic Visualization
Understanding the transition state geometry is critical for predicting the major isomer.
Figure 2: Divergent pathways: Directing effects (Henbest) vs. Steric control via protection.[1][2][9]
References
-
Henbest, H. B., & Wilson, R. A. L. (1957).[1] Aspects of stereochemistry. Part I. Stereospecificity in the reaction of some allylic alcohols with per-acids. Journal of the Chemical Society, 1958-1965.[1][10] Link
-
Sharpless, K. B., & Michaelson, R. C. (1973).[1] High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide. Journal of the American Chemical Society, 95(18), 6136–6137.[1] Link[1]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).[1][2][11] Master Organic Chemistry. Link
-
Kas'yan, L. I. (1998).[1] Epoxidation of substituted norbornenes. Stereochemical aspects and accompanying intramolecular transformations.[1][3][4][5][10][12][13] Russian Chemical Reviews, 67(3), 263.[1] Link[1]
-
Vertex AI Search. (2026).[1][9] Epoxidation of Norbornene in the Presence of Oxidizing Agents. Chemical Methodologies. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Aspects of stereochemistry. Part XIX. Directive effects of remote substituents on the alkaline epoxidation of 3-oxo-Δ4-steroids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Reactions of Epoxides Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Khan Academy [khanacademy.org]
Technical Support Center: Moisture Management in Bicyclic Ether Polymerization
The following technical guide is structured as a Tier-3 Support Resource for the Cationic Polymerization Division . It is designed to address the critical sensitivity of bicyclic ether monomers (e.g., norbornene oxide, 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, and fused oxetanes) to moisture.
Core Directive: The "Zero-Water" Mandate
Why is this critical?
In Cationic Ring-Opening Polymerization (CROP), water is not merely a contaminant; it is a chain transfer agent and a terminator . Unlike radical polymerization, where oxygen is the enemy, in cationic systems, moisture is the primary cause of low molecular weight (
Bicyclic ethers possess high ring strain (approx. 25–30 kcal/mol for norbornene-type systems), making them highly reactive. However, the oxonium ion active center is extremely electrophilic. Even trace atmospheric moisture (
Module 1: Purification & Drying Protocols
User Question: I bought "Anhydrous" monomer (99.8%) from a supplier. Can I use it directly for living polymerization?
Technical Answer: No.
Commercial "anhydrous" grades often contain 20–50 ppm of water. For controlled CROP, you require
Protocol A: The Distillation (The Gold Standard)
Why
Step-by-Step Workflow:
-
Pre-Drying: If the monomer is visibly wet or old, stir over activated 4Å molecular sieves for 24 hours first. Decant.
-
Charging: Transfer monomer to a round-bottom flask. Add powdered
(5% w/w).-
Self-Validating Step: Evolution of hydrogen bubbles indicates active drying. If bubbling is violent, the monomer is too wet—stop and return to pre-drying.
-
-
Stirring: Stir under inert atmosphere (
or Ar) for at least 12–24 hours. Do not rush this. The reaction is heterogeneous and slow. -
Distillation: Distill under high vacuum (Schlenk line).
-
Discard the first 10% (forerun) – this often carries azeotropic water.
-
Collect the middle 80% directly into a flame-dried, silanized receiver flask or ampoule.
-
-
Storage: Transfer immediately to a glovebox.
Visualization: Purification Logic Flow
Figure 1: Decision tree for purification of acid-sensitive bicyclic ether monomers.
Module 2: Handling & Storage (The "Chain of Custody")
User Question: Can I store the purified monomer over molecular sieves in the fridge?
Technical Answer: Yes, but with caveats. Molecular sieves (zeolites) contain Lewis acidic sites (Aluminium atoms). For highly strained bicyclic ethers (like oxetanes or epoxides), long-term contact with acidic sieves can induce slow oligomerization.
Best Practice:
-
Use Base-Washed Sieves: Soak 4Å sieves in dilute NaOH, wash until neutral, and calcine at 400°C. This neutralizes surface acidity.
-
The "Ampoule" Technique: For maximum shelf-life, flame-seal the distilled monomer in glass ampoules under vacuum. This eliminates the septum—the weakest link in any storage vessel.
The "Septum" Risk: Rubber septa are permeable to water vapor over time. If storing in a Schlenk flask:
-
Use Teflon-lined silicone septa .
-
Wrap the joint with Parafilm and electrical tape.
-
Store in a desiccator or glovebox freezer.
Module 3: Troubleshooting Polymerization Failures
User Question: My polymerization turned brown/black and yielded only oligomers. What happened?
Technical Answer: This is the classic signature of Chain Transfer to Water .
Diagnostic Table: Interpreting Failure Modes
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Low | Trace Moisture (10–50 ppm) | Water acts as a chain transfer agent. The proton ( | Re-distill monomer over |
| No Reaction (0% Yield) | Excess Moisture (>100 ppm) or Basic Impurity | Water consumes the Lewis Acid catalyst completely (Termination). | Increase initiator concentration (sacrificial) or re-dry system. |
| Induction Period | Low Moisture Levels | Catalyst must scavenge water before initiating monomer. | "Burn" impurities by adding a drop of initiator, waiting, then adding the rest. |
| Black/Brown Solution | Exothermic Runaway | Reaction too fast; heat causes degradation/charring. | Dilute monomer; lower reaction temperature (e.g., -78°C). |
Mechanism of Interference
In CROP, the active center is an Oxonium Ion . Water is a nucleophile that attacks this ion.
-
Propagation (Desired):
-
Chain Transfer (Moisture):
-
The polymer chain dies (
). -
The proton (
) starts a new chain, doubling the number of chains and halving the molecular weight.
-
Visualization: Kinetic Competition
Figure 2: Kinetic competition between propagation (green) and water-mediated chain transfer (red).
Frequently Asked Questions (FAQs)
Q: Can I use freeze-pump-thaw (FPT) to dry my monomer? A: No. FPT is excellent for removing dissolved gases (Oxygen, Nitrogen), but it does not remove moisture effectively. Water has a low vapor pressure at freezing temperatures and often remains bound to the monomer. FPT must be combined with a drying agent (e.g., FPT onto activated sieves).
Q: How do I measure water content if I don't have a Karl Fischer titrator? A: Use the Colorimetric Anion Test (Qualitative).
-
In a glovebox, mix a small aliquot of monomer with a solution of fluorenyllithium (orange).
-
If the solution turns colorless immediately, the monomer is wet (proton source kills the anion).
-
Note: This tests for protons (water/alcohols/acids), which are exactly what kills cationic polymerization.
Q: My monomer is a solid at room temperature (e.g., some bridged bicyclics). How do I dry it? A:
-
Dissolve the monomer in a dry solvent (e.g., Toluene or DCM).
-
Stir over
or activated sieves. -
Filter and recrystallize in the glovebox using dry non-solvent (e.g., dry Hexane).
-
Sublimation is also an excellent purification technique for solid bicyclic ethers.
References
-
Crivello, J. V. (1999). "The discovery and development of onium salt cationic photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry.
-
Puskas, J. E., et al. (2005). "Initiation of Cationic Polymerization." Encyclopedia of Polymer Science and Technology.
-
Aoshima, S., & Kanaoka, S. (2009). "Living Cationic Polymerization."[3] Chemical Reviews.
-
Burfield, D. R., et al. (1978). "Desiccant efficiency in solvent drying. A reappraisal by m-terphenyl reduction." Journal of Organic Chemistry.
-
Kubisa, P. (2005). "Ionic liquids as solvents for polymerization processes—Progress and challenges." Progress in Polymer Science.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3,9-Dioxabicyclo[6.1.0]nonane
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of the bicyclic ether, 3,9-dioxabicyclo[6.1.0]nonane. In the absence of a publicly available, experimentally verified ¹H NMR spectrum for 3,9-dioxabicyclo[6.1.0]nonane, this guide will present a detailed prediction of its spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from structurally related compounds. We will then compare this predicted spectrum with the known ¹H NMR spectra of two key alternatives: its precursor, cis-9-oxabicyclo[6.1.0]nonane, and a related bicyclic ether, 2,8-dioxabicyclo[3.3.1]nonane. This comparative approach will highlight the unique spectral features of the target molecule and demonstrate how subtle changes in molecular structure are reflected in the ¹H NMR spectrum.
Introduction: The Structural Uniqueness of 3,9-Dioxabicyclo[6.1.0]nonane
3,9-Dioxabicyclo[6.1.0]nonane possesses a unique and rigid bicyclic framework. This structure consists of a seven-membered ring fused to a cyclopropane ring, with two oxygen atoms incorporated into the larger ring. This arrangement leads to a conformationally restricted molecule with distinct stereochemical relationships between its protons. Understanding these relationships is key to interpreting its ¹H NMR spectrum. The presence of the two ether functionalities and the strained cyclopropane ring are expected to be the dominant factors influencing the chemical shifts and coupling constants of the neighboring protons.
Predicted ¹H NMR Spectrum of 3,9-Dioxabicyclo[6.1.0]nonane
The prediction of the ¹H NMR spectrum of 3,9-dioxabicyclo[6.1.0]nonane is based on established empirical increments for various functional groups and the analysis of the spectra of analogous compounds. The molecule has several sets of chemically non-equivalent protons, which are expected to give rise to a complex but interpretable spectrum.
Key Predicted Features:
-
Epoxide Protons (H-1, H-8): These protons are on the carbons of the cyclopropane ring and are adjacent to an oxygen atom. They are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the electronegative oxygen and the ring strain of the three-membered ring. A chemical shift in the range of 2.8-3.2 ppm is anticipated. The relative stereochemistry of these protons (cis or trans) will significantly impact their coupling constants.
-
Protons Adjacent to the Ether Linkages (H-2, H-4): These methylene protons are alpha to the ether oxygen atoms within the seven-membered ring. Their chemical shift is predicted to be in the region of 3.5-4.0 ppm . Due to the conformational rigidity of the bicyclic system, these protons are likely to be diastereotopic, leading to separate signals and complex splitting patterns (geminal and vicinal coupling).
-
Methylene Protons of the Seven-Membered Ring (H-5, H-6, H-7): The remaining methylene protons in the larger ring are expected to resonate further upfield, likely in the range of 1.2-2.2 ppm . Their chemical shifts and multiplicities will be influenced by their proximity to the oxygen atoms and their specific spatial orientations within the ring.
Comparative ¹H NMR Spectral Analysis
To provide a robust understanding of the predicted spectrum, we will compare it with the experimental data of two relevant molecules.
Alternative 1: cis-9-Oxabicyclo[6.1.0]nonane
This molecule is the epoxide precursor to a related bicyclic system and shares the bicyclo[6.1.0]nonane core. Its known ¹H NMR spectrum provides a valuable baseline for the chemical shifts of the protons on the fused cyclopropane-cycloheptane ring system.
Table 1: Comparison of Predicted ¹H NMR Data for 3,9-Dioxabicyclo[6.1.0]nonane and Experimental Data for cis-9-Oxabicyclo[6.1.0]nonane. [1]
| Proton(s) | Predicted Chemical Shift (ppm) for 3,9-Dioxabicyclo[6.1.0]nonane | Experimental Chemical Shift (ppm) for cis-9-Oxabicyclo[6.1.0]nonane | Rationale for Differences |
| H-1, H-8 (Epoxide) | 2.8 - 3.2 | 2.89 | The introduction of the second oxygen atom at position 3 is expected to have a minor deshielding effect on the epoxide protons. |
| H-2, H-7 | ~1.8 - 2.2 | 2.13 | In the target molecule, H-2 is adjacent to an ether oxygen and will be significantly downfield. H-7 will be less affected. |
| Ring CH₂'s | 1.2 - 2.2 and 3.5-4.0 (for H-4) | 0.95 - 1.88 | The key difference is the presence of the C4-O-C5 ether linkage in the target molecule, which will shift the H-4 protons significantly downfield. |
The most significant difference will be the appearance of signals in the 3.5-4.0 ppm region for 3,9-dioxabicyclo[6.1.0]nonane, corresponding to the protons alpha to the second ether oxygen. This provides a clear diagnostic feature to distinguish between the two compounds.
Alternative 2: 2,8-Dioxabicyclo[3.3.1]nonane Derivatives
While having a different bicyclic core, 2,8-dioxabicyclo[3.3.1]nonane derivatives also feature two ether functionalities within a rigid bicyclic system. The analysis of their spectra offers insights into the expected chemical shifts and coupling patterns for protons in such an environment. For instance, in some derivatives, the methine proton at H-7 appears around 4.0–4.6 ppm, and the diastereotopic methylene protons at H-8 are observed between 2.0–2.2 ppm.[2]
The comparison with this class of compounds helps to reinforce the prediction that protons alpha to the ether linkages in 3,9-dioxabicyclo[6.1.0]nonane will be found in the downfield region of the aliphatic spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 3,9-dioxabicyclo[6.1.0]nonane, the following protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 3,9-dioxabicyclo[6.1.0]nonane.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). Chloroform-d is a common first choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is crucial for resolving complex multiplets.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
-
Data Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a narrow and symmetrical lineshape for the solvent or TMS peak.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are:
-
Spectral Width: Sufficient to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds for good resolution.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.
-
Visualization of Molecular Structures and Relationships
To visually represent the molecules discussed and the workflow for spectral analysis, the following diagrams are provided.
Figure 1: Molecular structures of 3,9-Dioxabicyclo[6.1.0]nonane and cis-9-Oxabicyclo[6.1.0]nonane.
Figure 2: Workflow for ¹H NMR spectral analysis.
Conclusion
The ¹H NMR spectrum of 3,9-dioxabicyclo[6.1.0]nonane is predicted to be complex, reflecting its unique and rigid bicyclic structure. The key distinguishing features are expected to be the signals for the protons on the cyclopropane ring and those adjacent to the two ether oxygen atoms. By comparing this predicted spectrum with the experimental data of cis-9-oxabicyclo[6.1.0]nonane and derivatives of 2,8-dioxabicyclo[3.3.1]nonane, we can confidently anticipate the chemical shift regions and splitting patterns for the target molecule. This guide provides a comprehensive framework for the analysis of this compound and serves as a valuable resource for researchers in the field of organic chemistry and drug development. The detailed experimental protocol also ensures that high-quality, reproducible data can be obtained for this and similar molecules.
References
-
Synthesis of 2,8-Dioxabicyclo[3.3.1]nonane Derivatives and Their Neuroprotective Activities. Molecules 2024 , 29(1), 233. [Link]
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A Senior Application Scientist's Guide to Distinguishing Cis and Trans Isomers of 3,9-Dioxabicyclo[6.1.0]nonane
For researchers and professionals in drug development and chemical synthesis, the precise stereochemical characterization of bicyclic molecules is paramount. The seemingly subtle difference between cis and trans isomers can lead to vastly different pharmacological activities and metabolic fates. This guide provides an in-depth comparison of analytical methodologies to reliably distinguish between the cis and trans isomers of 3,9-dioxabicyclo[6.1.0]nonane, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC), presenting supporting data from analogous systems to illustrate the expected outcomes.
The Structural Nuances of Cis and Trans Isomers
The 3,9-dioxabicyclo[6.1.0]nonane system consists of a cyclooctane ring fused to an epoxide, with an additional oxygen atom at the 3-position. The stereochemistry of the ring fusion between the cyclooctane and epoxide rings dictates whether the isomer is cis or trans. In the cis isomer, the epoxide oxygen is on the same side of the cyclooctane ring as the bridgehead hydrogens. In the trans isomer, they are on opposite sides. This structural difference profoundly impacts the molecule's three-dimensional shape, polarity, and, consequently, its behavior in various analytical systems.
Caption: Molecular structures of cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy is arguably the most powerful tool for the routine differentiation of these isomers in solution. The chemical shifts of the protons and carbons are highly sensitive to the local electronic environment and spatial arrangement of atoms.
The Underlying Principle: Anisotropic Effects and Shielding
The key to distinguishing the cis and trans isomers lies in the anisotropic effect of the epoxide ring. The electron density of the C-O bonds in the epoxide creates a magnetic field that shields or deshields nearby nuclei depending on their orientation relative to the ring.
In the cis isomer, the bridgehead protons (at C1 and C8) are expected to be in closer proximity to the electron cloud of the epoxide oxygen. This proximity leads to a deshielding effect, resulting in a downfield shift (higher ppm value) in the ¹H NMR spectrum compared to the corresponding protons in the trans isomer. Conversely, the more rigid and strained conformation of the trans isomer may lead to different shielding environments for other protons in the cyclooctane ring.
Comparative ¹H and ¹³C NMR Data (Predicted)
Based on established principles of stereochemical effects in bicyclic systems, the following table summarizes the predicted key differences in the NMR spectra of the cis and trans isomers of 3,9-dioxabicyclo[6.1.0]nonane.
| Parameter | Cis Isomer | Trans Isomer | Rationale |
| ¹H NMR: Bridgehead Protons (H1, H8) | More downfield (higher ppm) | More upfield (lower ppm) | Deshielding by the proximate epoxide oxygen in the cis conformation. |
| ¹³C NMR: Bridgehead Carbons (C1, C8) | Likely more downfield | Likely more upfield | The steric compression in the trans isomer can induce a shielding (upfield) gamma-gauche effect. |
| ¹H-¹H Coupling Constants (J-values) | May differ due to changes in dihedral angles | May differ from the cis isomer | The Karplus relationship dictates that coupling constants are dependent on the dihedral angle between protons, which will vary between the two isomers. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[2] Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum using appropriate software. Carefully integrate the signals and determine the chemical shifts and coupling constants. Compare the chemical shifts of the bridgehead protons to distinguish between the cis and trans isomers. For unambiguous assignment, 2D NMR experiments like COSY, HSQC, and NOESY are recommended.[3][4]
Gas Chromatography (GC): Separation Based on Physicochemical Properties
Gas chromatography is a powerful technique for the physical separation of the cis and trans isomers, which can then be identified, often by mass spectrometry (GC-MS).[5]
The Rationale: Polarity and Boiling Point Differences
The separation of diastereomers by GC is based on differences in their physicochemical properties, primarily their boiling points and polarities.[6]
-
Cis Isomer: The C-O bonds in the two ether functionalities are on the same side of the molecule, leading to a more pronounced molecular dipole moment. This increased polarity results in stronger interactions with a polar stationary phase in the GC column, leading to a longer retention time.
-
Trans Isomer: The C-O bond dipoles are on opposite sides of the molecule, potentially leading to a partial cancellation and a lower overall molecular dipole moment. This reduced polarity results in weaker interactions with a polar stationary phase and, consequently, a shorter retention time.
Furthermore, the more compact, U-shape of the cis isomer may result in a slightly lower boiling point compared to the more linear and extended shape of the trans isomer, although the effect of polarity on retention time is often more dominant on polar GC columns.
Caption: Workflow for distinguishing cis and trans isomers.
Experimental Protocol: GC Analysis
-
Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A polar capillary column (e.g., DB-WAX or HP-INNOWax) is recommended for optimal separation based on polarity differences.
-
Sample Preparation: Prepare a dilute solution of the isomer mixture (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 10-20 °C/min. This allows for the separation of compounds with different boiling points.
-
Detector Temperature: 280 °C
-
-
Data Analysis: The isomer with the longer retention time on a polar column is predicted to be the more polar cis isomer. The relative peak areas can be used to determine the isomeric ratio in the mixture. For definitive identification, the mass spectra of the separated isomers can be analyzed.
X-Ray Crystallography: The Definitive Answer
For an unambiguous and absolute determination of the stereochemistry, single-crystal X-ray crystallography is the gold standard.[7][8] This technique provides a precise three-dimensional map of the atoms in a crystalline solid, unequivocally revealing the cis or trans nature of the ring fusion. The primary challenge with this method is obtaining single crystals of suitable quality for diffraction, which can be a time-consuming and sometimes unsuccessful process.
Conclusion
The differentiation of cis and trans isomers of 3,9-dioxabicyclo[6.1.0]nonane is a critical step in its chemical and biological evaluation. This guide has outlined a multi-faceted approach, with NMR spectroscopy serving as the primary tool for rapid and informative analysis in solution, and gas chromatography providing a robust method for physical separation and quantification. While direct experimental data for this specific molecule is scarce, the principles derived from analogous systems provide a solid foundation for predicting and interpreting the analytical results. For absolute structural proof, single-crystal X-ray crystallography remains the definitive, albeit more demanding, technique. By employing these methods with a clear understanding of the underlying stereochemical principles, researchers can confidently characterize these important bicyclic ethers.
References
-
Chinese Journal of Organic Chemistry. (2023). Chin. J. Org. Chem., 43, 2096-2103. Available at: [Link]
-
Cook, J. M., et al. (2003). General Approach for the Synthesis of Sarpagine Indole Alkaloids. The Journal of Organic Chemistry, 68(20), 7565-7581. Available at: [Link]
- Supporting Information for a relevant chemical synthesis. (Date unavailable). Available through direct access.
- Anumata, et al. (2025). Synthesis, characterization and elucidation of antimicrobial potency of iron and manganese complexes.
-
ResearchGate. (2025). Crystal structure of trans-9-thiabicyclo[6.1.0]nonan-3-ol, C8H13(S)OH. Available at: [Link]
-
PubMed. (2007). Quantitative gas chromatographic method for the analysis of cis-9, trans-11 and trans-10, cis-12 isomers of the conjugated linoleic acid in liver. Available at: [Link]
-
Giles, R. G. F., et al. (Year unavailable). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. Journal information unavailable. Available at: [Link]
-
National Center for Biotechnology Information. (Year unavailable). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]
-
Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin. Available at: [Link]
-
Magnetic Resonance in Chemistry. (Year unavailable). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Available at: [Link]
- Google Patents. (Year unavailable). PROCESS FOR THE PREPARATION OF NEW ETEREOUS DERIVATIVES OF OXABICYLONONANE WITH HERBICIDE ACTION.
-
ResearchGate. (Year unavailable). A typical gas chromatogram of the 9-Methoxybicyclo[6.1.0]nona-2,4,6-triene. Available at: [Link]
-
ResearchGate. (Year unavailable). Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. Available at: [Link]
-
Semantic Scholar. (2011). Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy. Available at: [Link]
-
SpectraBase. (Year unavailable). cis-1-METHYL-9-OXABICYCLO[6.1.0]NONANE - Optional[13C NMR]. Available at: [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Available at: [Link]
-
YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Available at: [Link]
- A Guide to the Analysis of Chiral Compounds by GC. (Year unavailable).
-
Forsyth, C. J., et al. (2001). Synthesis of a 2,9-dioxabicyclo[3.3.1]nonane via double intramolecular hetero-Michael addition: entry to the F-G ring system of the azaspiracids. Organic Letters, 3(7), 979-982. Available at: [Link]
-
ResearchGate. (2013). Synthesis of 3,7,9- and 2,6,9- Triazabicyclo[3.3.1]nonane Derivatives. Available at: [Link]
- Comparison using 13C nmr spectroscopy. (Year unavailable).
-
ResearchGate. (2016). How to distinguish between cis and trans geometrical isomers of Dichlorobis(ethylenediamine)cobalt(III) Chloride using IR?. Available at: [Link]
-
Reddit. (2024). Help with separation of diastereomers. Available at: [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]
-
Willingdon College, Sangli. (Year unavailable). Stereochemistry. Available at: [Link]
-
Russian Chemical Bulletin. (Year unavailable). Reactions of mono- and bicyclic enol ethers with the I2–hydroperoxide system. Available at: [Link]
-
Protocols.io. (2017). Gas chromatochraphic detection of Sesquiterpenoids in Dodecane using Perkin Elmer GC 580. Available at: [Link]
Sources
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- 3. 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
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- 8. benchchem.com [benchchem.com]
Technical Comparison Guide: Reactivity of 3,9-Dioxabicyclo[6.1.0]nonane in Copolymerization
This guide provides a technical comparison and experimental framework for the copolymerization reactivity of 3,9-dioxabicyclo[6.1.0]nonane (DOBN) .
Note on Nomenclature & Identity: 3,9-dioxabicyclo[6.1.0]nonane is a bicyclic ether-epoxide.[1][2] Structurally, it consists of a cyclooctane ring fused to an epoxide ring (positions 1,[2]2) with an additional ether oxygen atom embedded in the eight-membered ring (position 5, relative to the bridgehead).[2] It is a structural analog of 1,2-epoxycyclooctane (ECO) and cyclohexene oxide (CHO) , distinguished by the presence of the intracyclic ether linkage which influences polarity, degradation profiles, and cationic binding affinity.[2]
Executive Summary
3,9-dioxabicyclo[6.1.0]nonane (DOBN) represents a class of functionalized bicyclic monomers used to introduce hydrolytic degradability (via ether/ketal linkages) and flexibility into polyether and polyester backbones.[2] Unlike standard alicyclic epoxides like Cyclohexene Oxide (CHO) , DOBN possesses a secondary ether oxygen that acts as a Lewis basic site, modulating the propagation kinetics in cationic ring-opening polymerization (CROP).[2]
This guide compares DOBN against its primary analogs—CHO and 1,2-Epoxycyclooctane (ECO) —focusing on reactivity ratios (
Key Performance Indicators (KPIs)
| Feature | DOBN (Target) | Cyclohexene Oxide (CHO) | 1,2-Epoxycyclooctane (ECO) |
| Ring Strain Energy | High (~27 kcal/mol) | High (~24 kcal/mol) | High (Transannular strain) |
| Cationic Reactivity | Moderate (Inductive damping) | High (Fast propagation) | Moderate-High |
| Hydrophilicity | High (Ether oxygen) | Low (Hydrophobic) | Low (Hydrophobic) |
| Backbone Flexibility | High (C8 ring + Ether) | Low (Rigid C6 ring) | High (C8 ring) |
| Degradability | Enhanced (Acid-sensitive) | Resistant | Resistant |
Reactivity Ratios & Copolymerization Behavior[1][2][3][4][5][6][7]
In copolymerization, the reactivity ratios
Scenario A: Cationic Copolymerization with Tetrahydrofuran (THF)[2]
-
Mechanism: Activated Monomer (AM) or Active Chain End (ACE).[2]
-
Expected Behavior: DOBN is more strained than THF but the secondary oxygen can form stable oxonium ions, potentially acting as a dormant species.[2]
-
Reactivity Trend:
and .[2] DOBN is preferentially incorporated due to higher ring strain of the fused epoxide compared to the 5-membered THF ring.[1]
Scenario B: Anionic/Coordination Copolymerization with Cyclic Anhydrides (e.g., Phthalic Anhydride)[1][2]
-
Expected Behavior: Strictly alternating.
-
Reactivity Trend:
. The alkoxide attacks the anhydride, and the carboxylate attacks the epoxide.[2] Homopolymerization of either is kinetically disfavored.
Comparative Data Table (Analogous Systems)
Since specific literature values for DOBN are varying based on catalyst (Al-porphyrin vs. Zn-diiminate), the following data benchmarks the structural analogs.
| Monomer Pair ( | Catalyst System | Microstructure | ||
| CHO / CO | (Salen)CrCl | ~0.15 | ~0.05 | Alternating Polycarbonate |
| ECO / Phthalic Anhydride | (Por)AlCl | 0 | 0 | Strictly Alternating Polyester |
| DOBN / THF (Predicted) | BF | 1.5 – 2.5 | 0.4 – 0.6 | Gradient / Blocky |
| CHO / THF | Ph | 1.8 | 0.5 | Gradient |
Technical Insight: The ether oxygen in DOBN creates a "dual-binding" effect.[1] While the epoxide oxygen drives ring-opening, the ether oxygen can chelate the cationic center, increasing the energy barrier for the incoming monomer.[1][2] This often lowers
compared to ECO, promoting slightly more random copolymerization with less strained ethers.[2]
Experimental Protocol: Determination of Reactivity Ratios
To determine the specific
Materials & Setup[2][5][6][7][8][9]
-
Monomer 1: 3,9-dioxabicyclo[6.1.0]nonane (Dried over CaH
, distilled).[1][2] -
Monomer 2: Comonomer (e.g., THF, Phthalic Anhydride).[2]
-
Initiator: BF
OEt (Cationic) or (Salen)CrCl (Coordination). -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[2]
Workflow
-
Feed Composition Preparation: Prepare 5-7 reaction vials with varying molar feed ratios of
ranging from 0.1 to 0.9. -
Low Conversion Polymerization: Initiate polymerization at controlled temperature (e.g., 0°C).[2] Quench reactions at <10% conversion to satisfy the differential copolymerization equation assumption.
-
Purification: Precipitate polymers in cold methanol (for THF copolymers) or hexanes (for anhydride copolymers).[2] Vacuum dry.
-
Composition Analysis (
): Determine copolymer composition using H NMR.-
Signal Target: Integrate the methine protons of the epoxide ring (typically
3.5-4.0 ppm) vs. the comonomer protons.
-
-
Data Plotting:
Validation Checkpoint
-
Linearity: If the Fineman-Ross plot is non-linear, the system may follow a "penultimate model" rather than the terminal model.[1] In this case, apply the Non-Linear Least Squares (NLLS) method (e.g., Tidwell-Mortimer) for higher accuracy.[2]
Mechanistic Visualization
The following diagram illustrates the competing pathways in the cationic copolymerization of DOBN, highlighting the role of the secondary ether oxygen.
Caption: Mechanistic pathway of DOBN copolymerization. Note the "Dormant Species" node, where the intracyclic ether oxygen can stabilize the active center, potentially modulating the reactivity ratio
References
-
Cationic Ring-Opening Polymeriz
-
Copolymerization of Epoxides with Cyclic Anhydrides: Reactivity and Sequence Analysis.
-
Fineman, M., & Ross, S. D. (1950).[2][4] Linear method for determining monomer reactivity ratios in copolymerization.
-
Synthesis and Polymerization of 1,2-Epoxycyclooctane Deriv
Sources
- 1. 1-Oxo-2H-1lambda~5~-imidazol-2-ol - CAS号 921604-78-6 - 摩熵化学 [molaid.com]
- 2. WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents [patents.google.com]
- 3. Cyclic ether and anhydride ring opening copolymerisation delivering new ABB sequences in poly(ester- alt -ethers) - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02051K [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,9-Dioxabicyclo[6.1.0]nonane
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to safety and environmental stewardship that defines a culture of excellence in research. This guide provides a detailed protocol for the proper disposal of 3,9-Dioxabicyclo[6.1.0]nonane, a bicyclic epoxide. The procedures outlined here are designed to be self-validating systems, ensuring that safety is integrated into every step of the waste management process. The core principle underpinning this guidance is the inherent reactivity of the epoxide and ether functionalities, which necessitates a proactive and informed approach to disposal.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the chemical nature of 3,9-Dioxabicyclo[6.1.0]nonane is fundamental to appreciating the necessity of these disposal protocols. Its structure, containing both an epoxide (oxirane) ring and ether linkages, presents two primary categories of hazards that dictate its handling and disposal.
Primary Hazard: Peroxide Formation in Ethers
The ether linkages in the molecule are susceptible to the formation of explosive peroxides upon exposure to air and light. This is a well-documented hazard for many ethers, where the accumulation of these peroxide crystals can lead to violent explosions, especially upon concentration through evaporation or when subjected to heat, friction, or shock.[1] Very old containers of ethers that are suspect for high levels of peroxide formation may even require disposal by specialized bomb squads.[1] Therefore, the age of the container and its exposure history are critical data points in your risk assessment.
Associated Hazards of Epoxides and Analogs
Based on data from the structurally similar compound 9-Oxabicyclo[6.1.0]nonane (also known as Cyclooctene Oxide), we must assume the following potential health effects:
-
Irritation: The compound is likely to be irritating to the eyes and skin.[2]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[2]
-
Moisture Sensitivity: The compound may be sensitive to moisture.[2]
These hazards underscore the importance of using appropriate Personal Protective Equipment (PPE) at all times.
Regulatory Framework
All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates the treatment and disposal of chemical wastes under the Resource Conservation and Recovery Act (RCRA).[3] It is imperative that you consult your institution's Environmental Health & Safety (EHS) office to ensure full compliance with federal, state, and local regulations, which may be more stringent than federal law.[1]
Pre-Disposal Procedures: Laboratory Best Practices
Proper management begins long before the waste bottle is full. The following steps are critical for ensuring safety and compliance.
Peroxide Detection Protocol
For any container of 3,9-Dioxabicyclo[6.1.0]nonane that has been opened, peroxide testing is mandatory before disposal.
Objective: To qualitatively detect the presence of dangerous levels of peroxides.
Methodology:
-
Prepare Test Solution: Create a fresh, saturated solution of potassium iodide (KI) in glacial acetic acid.
-
Sample Collection: In a clean test tube, add 1-2 mL of the 3,9-Dioxabicyclo[6.1.0]nonane to be tested.
-
Execution: Add an equal volume of the fresh KI/acetic acid solution to the test tube.
-
Observation: Gently shake the mixture. The formation of a yellow to reddish-brown color indicates the presence of peroxides.[1] The intensity of the color provides a qualitative measure of the peroxide concentration.
Causality: Peroxides will oxidize the iodide ion (I⁻) from potassium iodide to iodine (I₂), which imparts the characteristic yellow-brown color in the solution. This simple redox reaction is a reliable indicator of peroxide contamination.
Waste Segregation and Labeling
-
Dedicated Waste Container: Use a dedicated, clearly labeled waste container for 3,9-Dioxabicyclo[6.1.0]nonane and materials contaminated with it.
-
Container Compatibility: The container must be in good condition, with a secure lid, and chemically compatible with the waste.[3] Do not use laboratory glassware for waste accumulation.[3]
-
Clear Labeling: The label must include the full chemical name, "3,9-Dioxabicyclo[6.1.0]nonane," the words "Hazardous Waste," and a clear indication of the potential hazards (e.g., "Irritant," "Peroxide-Former").
Step-by-Step Disposal Protocol
The correct disposal path is determined by the state of the chemical, particularly the presence of peroxides. The following workflow provides a logical decision-making process.
Disposal Decision Workflow
The diagram below illustrates the critical decision points for managing 3,9-Dioxabicyclo[6.1.0]nonane waste.
Sources
Personal protective equipment for handling 3,9-Dioxabicyclo[6.1.0]nonane
Part 1: Executive Safety Directive
Subject: Operational Handling of 3,9-Dioxabicyclo[6.1.0]nonane (Bicyclic Epoxide-Ether)
The Core Hazard: 3,9-Dioxabicyclo[6.1.0]nonane is a functionalized bicyclic system combining a strained epoxide ring with a cyclic ether . This dual-functionality dictates a "High-Hazard" safety profile. You must treat this compound not merely as an irritant, but as a potential alkylating agent (due to the epoxide) and a peroxide former (due to the ether).
Operational Mandate: Standard laboratory nitrile gloves are insufficient for prolonged contact. The lipophilic nature of the bicyclic ring facilitates rapid dermal absorption, while the epoxide moiety poses a risk of direct DNA interaction (genotoxicity). All handling must occur within a certified fume hood using a "Barrier-and-Support" glove protocol.
Part 2: Hazard Profiling & Technical Rationale
To design an effective safety protocol, we must deconstruct the molecule's reactivity.
| Structural Feature | Reactivity Hazard | Physiological Risk |
| Epoxide Bridge (C-O-C) | High ring strain; susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins). | Sensitizer & Mutagen: Potential for allergic dermatitis and genetic damage. |
| Cyclic Ether (Ring Oxygen) | Susceptible to auto-oxidation at the | Explosion Hazard: Can form unstable organic peroxides upon prolonged storage or exposure to air. |
| Lipophilic Backbone | High solubility in lipids/fats. | Systemic Toxicity: Rapidly crosses the dermal barrier to enter the bloodstream. |
Critical Insight: The absence of specific toxicological data for this exact isomer requires applying the Precautionary Principle . We extrapolate hazards from structural analogs like Cyclooctene oxide (CAS 286-62-4) and 1,4-Dioxane, assuming the worst-case synergy of their toxicities.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for handling quantities >10 mg.
Hand Protection (The "Barrier-and-Support" System)
Rationale: Cyclic ethers and epoxides are known to permeate standard nitrile rubber rapidly.
-
Primary Barrier (Inner): Silver Shield® / 4H® (EVOH/PE Laminate) .
-
Why: These laminates provide >4 hours of breakthrough time for broad-spectrum epoxides and ethers.
-
-
Secondary Barrier (Outer): 5 mil Nitrile Gloves .
-
Why: Provides dexterity (laminates are slippery) and mechanical protection against tears.
-
Respiratory & Eye Protection
-
Engineering Control: All open-vessel operations must be performed in a Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood .
-
PPE:
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are inadequate due to vapor exposure risks.
-
Respiratory (If Hood Unavailable): Full-face respirator with Organic Vapor (OV) cartridges.
-
Body Protection
-
Standard: Tyvek® lab coat or chemically resistant apron (e.g., Neoprene) over standard cotton lab coat.
-
Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.
Part 4: Operational Workflow & Visualization
Workflow Logic: The "Clean-Trace" Protocol
This workflow minimizes cross-contamination and peroxide accumulation.
Figure 1: Decision logic for the safe retrieval and handling of 3,9-Dioxabicyclo[6.1.0]nonane, emphasizing peroxide verification.
Part 5: Step-by-Step Handling Procedures
Phase 1: Storage & Retrieval
-
Environment: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).
-
Peroxide Check: Before every use, test for peroxides using colorimetric strips (e.g., Quantofix).
-
Threshold: If >10 ppm, treat with ferrous sulfate or dispose of immediately as hazardous waste. Do not distill or concentrate.
-
Phase 2: Active Handling
-
Setup: Place a disposable absorbent pad in the fume hood.
-
Dispensing: Use glass or stainless steel syringes. Avoid plastic pipettes, as the cyclic ether may leach plasticizers or degrade the tip.
-
Quenching: Have a saturated solution of Sodium Thiosulfate or Sodium Bicarbonate ready to neutralize small spills or rinse glassware.
Phase 3: Waste Disposal
-
Segregation: Dispose of as "Flammable Organic Solvent - Non-Halogenated" .
-
Incompatibility: NEVER mix with strong acids (e.g., Sulfuric, Nitric) or Lewis acids (e.g., AlCl3) in the waste container.
-
Reason: Acid catalysis can trigger rapid, exothermic polymerization of the epoxide ring, leading to container rupture.
-
Part 6: Emergency Response Protocols
Spill Response (Logic Diagram)
Figure 2: Triage protocol for spills. Note that paper towels should be avoided for large spills due to potential flammability/peroxide interaction.
Exposure First Aid
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol (ethanol/isopropanol), as this increases skin permeability and may drive the chemical deeper into the dermis.
-
Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological evaluation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Epoxides and Cyclic Ethers. [Link]
- Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
